2,3-Dichloro-6-nitroquinoxaline
Overview
Description
2,3-Dichloro-6-nitroquinoxaline is a compound of interest in the field of organic chemistry. It is often used as a precursor in the synthesis of various quinoxaline derivatives. These derivatives are studied for their diverse chemical properties and potential as intermediates in the production of dyes, pharmaceuticals, and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dichloro-6-nitroquinoxaline typically involves the nitration of 2,3-dichloroquinoxaline. This reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid, which introduces the nitro group at the 6-position of the quinoxaline ring . The reaction conditions usually require controlled temperatures to avoid over-nitration and degradation of the product.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction conditions is common in industrial production.
Chemical Reactions Analysis
Types of Reactions
2,3-Dichloro-6-nitroquinoxaline undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms in the compound can be replaced by other nucleophiles, providing insights into reaction mechanisms and kinetics.
Electrophilic Substitution: The nitro group can participate in electrophilic substitution reactions, further modifying the quinoxaline ring.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include thiourea, which can replace the chlorine atoms under mild conditions.
Electrophilic Substitution: Reagents such as sulfuric acid and potassium nitrate are used to introduce additional functional groups onto the quinoxaline ring.
Major Products
The major products formed from these reactions include various substituted quinoxalines, which can be further utilized in the synthesis of more complex organic molecules .
Scientific Research Applications
2,3-Dichloro-6-nitroquinoxaline has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2,3-Dichloro-6-nitroquinoxaline involves its ability to undergo nucleophilic and electrophilic substitution reactions. These reactions allow the compound to interact with various molecular targets and pathways, leading to the formation of new derivatives with specific properties . The nitro group and chlorine atoms play crucial roles in these interactions, influencing the reactivity and stability of the compound .
Comparison with Similar Compounds
Similar Compounds
2,3-Dichloroquinoxaline: Lacks the nitro group, making it less reactive in certain substitution reactions.
2,3-Dihydroxyquinoxaline: Contains hydroxyl groups instead of chlorine and nitro groups, leading to different reactivity and applications.
Quinoxaline: The parent compound without any substituents, used as a basic building block in organic synthesis.
Uniqueness
2,3-Dichloro-6-nitroquinoxaline is unique due to the presence of both chlorine and nitro groups, which enhance its reactivity and versatility in chemical reactions. This makes it a valuable intermediate in the synthesis of various quinoxaline derivatives with diverse applications in chemistry, biology, medicine, and industry .
Properties
IUPAC Name |
2,3-dichloro-6-nitroquinoxaline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Cl2N3O2/c9-7-8(10)12-6-3-4(13(14)15)1-2-5(6)11-7/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFJCUOAQTGDBPO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])N=C(C(=N2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Cl2N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00351044 | |
Record name | 2,3-Dichloro-6-nitroquinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00351044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2379-60-4 | |
Record name | 2,3-Dichloro-6-nitroquinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00351044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-Dichloro-6-nitroquinoxaline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 2,3-Dichloro-6-nitroquinoxaline in organic synthesis?
A1: this compound is a highly versatile building block in organic synthesis. Its structure allows for diverse chemical transformations, primarily due to the reactivity of the chlorine atoms at positions 2 and 3, and the nitro group at position 6. These groups can be selectively substituted by various nucleophiles, enabling the synthesis of a wide range of substituted quinoxaline derivatives. [, , , , ].
Q2: How can this compound be synthesized efficiently?
A2: A straightforward synthesis of this compound involves a three-step process starting with o-phenylenediamine and diethyl oxalate. Cyclization followed by nitration yields 6-nitro-1,4-dihydroquinoxaline-2,3-dione, which is then chlorinated using phosphorus oxychloride (POCl3) and dimethylformamide (DMF). This method provides this compound in a good overall yield of 79%. []
Q3: What are the potential applications of the compounds derived from this compound?
A4: The derivatives of this compound, particularly the 2,3-disubstituted 6-aminoquinoxalines, show promise as fluorescence derivatization reagents for carboxylic acids. This application stems from the unique fluorescent properties of these compounds. [] Additionally, compounds like 2-methyl-6-(aryl/hetaryl-azo)thiazolo[4,5-b]quinoxalines and 7-(aryl-/hetaryl-azo)[1,4]dioxino[2,3-b]quinoxalines, synthesized from this compound, demonstrate potential use as disperse dyes for polyester fibres, offering a range of colours with good fastness properties. []
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